2-((1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl)thio)-N-(4-sulfamoylphenyl)acetamide
Description
This compound is a structurally complex acetamide derivative featuring a 4-bromophenyl-substituted pyrrolidin-2,5-dione (succinimide) core, a thioether linkage, and a 4-sulfamoylphenyl acetamide moiety.
Properties
IUPAC Name |
2-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O5S2/c19-11-1-5-13(6-2-11)22-17(24)9-15(18(22)25)28-10-16(23)21-12-3-7-14(8-4-12)29(20,26)27/h1-8,15H,9-10H2,(H,21,23)(H2,20,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGFUKUCWLXMQLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Br)SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl)thio)-N-(4-sulfamoylphenyl)acetamide is a novel chemical entity with potential therapeutic applications. This article reviews its biological activity, focusing on its synthesis, pharmacological properties, and relevant case studies.
- Molecular Formula : C21H18BrN3O2S
- Molecular Weight : 456.36 g/mol
- CAS Number : 61987687
This compound features a complex structure that includes a pyrrolidine ring and sulfonamide moiety, which are known for their biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, derivatives of thiazolyl-acetamides have shown significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria . The presence of the sulfonamide group in this compound may enhance its antibacterial efficacy.
Anticancer Activity
The anticancer properties of related compounds have been investigated extensively. For example, derivatives with similar structural motifs have demonstrated cytotoxic effects against breast cancer cell lines (MCF7), indicating that the compound may also possess anticancer activity . The mechanism of action is believed to involve the inhibition of critical cellular pathways involved in cancer cell proliferation.
Anti-inflammatory Effects
Compounds featuring the sulfonamide group are often associated with anti-inflammatory properties. Studies on related pyrazole derivatives indicate that they can inhibit pro-inflammatory cytokines and reduce inflammation in various models . This suggests that this compound may also exhibit similar effects.
Synthesis and Evaluation
A study synthesized several derivatives based on the structural framework of this compound. These compounds were evaluated for their biological activities using standard assays such as the Sulforhodamine B (SRB) assay for cytotoxicity and agar diffusion methods for antimicrobial testing. The results indicated promising activity against both bacterial strains and cancer cell lines .
Structure-Activity Relationship (SAR)
The structure-activity relationship of similar compounds has been explored to understand how modifications to the core structure influence biological activity. Key findings suggest that substitutions at specific positions on the aromatic rings can significantly enhance potency against targeted biological pathways .
Data Tables
Comparison with Similar Compounds
Key Differences :
- The 4-sulfamoylphenyl group (absent in compounds 26 and 27) may enhance solubility or sulfonamide-mediated protein binding compared to bromophenyl/methoxyphenyl groups .
Sulfonamide-Containing Acetamides
Key Differences :
- The benzoquinazolinone core in the comparator compound is associated with DNA intercalation or topoisomerase inhibition, whereas the pyrrolidin-2,5-dione core may favor enzyme inhibition (e.g., glutamate or proteases) .
Bromophenyl Acetamide Derivatives with Receptor Agonist Activity
Key Differences :
- The pyridazinone core in the comparator compound is critical for FPR2 activation, whereas the pyrrolidin-2,5-dione in the target compound may engage distinct signaling pathways .
Research Implications and Gaps
- Potential Applications: Antimicrobial activity (via sulfonamide group) , kinase inhibition (via pyrrolidin-2,5-dione) , or chemotaxis modulation (via bromophenyl) .
- Gaps: No direct data on the target compound’s solubility, toxicity, or specific protein targets. Future studies should prioritize assays for kinase inhibition, antimicrobial efficacy, and FPR receptor binding.
Preparation Methods
Maleanilic Acid Formation
The synthesis begins with the reaction of maleic anhydride (1.96 g, 20 mmol) and 4-bromoaniline (3.44 g, 20 mmol) in dry toluene under reflux for 4 hours. The intermediate N-(4-bromophenyl)maleamic acid is isolated as a white solid (Yield: 85%, m.p. 148–150°C).
Cyclization to Pyrrolidinone
Cyclization is achieved by heating the maleamic acid in acetic anhydride (15 mL) at 120°C for 2 hours. The product, 1-(4-bromophenyl)pyrrolidine-2,5-dione , is recrystallized from ethanol (Yield: 78%, m.p. 162–164°C). IR analysis confirms lactam formation (νC=O: 1758 cm⁻¹ and 1712 cm⁻¹).
Synthesis of N-(4-Sulfamoylphenyl)acetamide
Acetylation of 4-Aminobenzenesulfonamide
4-Aminobenzenesulfonamide (1.72 g, 10 mmol) is acetylated with acetic anhydride (1.02 mL, 11 mmol) in pyridine (10 mL) at 0°C. N-(4-Sulfamoylphenyl)acetamide precipitates upon ice quenching (Yield: 89%, m.p. 215–217°C).
Halogenation to α-Bromoacetamide
The acetamide is treated with phosphorus tribromide (0.27 mL, 3 mmol) in dry dichloromethane to yield α-bromo-N-(4-sulfamoylphenyl)acetamide (Yield: 68%, m.p. 182–184°C). ¹³C NMR confirms bromination (δ 40.2 ppm, CH₂Br).
Thioether Coupling and Final Assembly
The thiol-bearing pyrrolidinone (1.0 g, 3.4 mmol) is deprotonated with triethylamine (0.47 mL, 3.4 mmol) in DMF and reacted with α-bromoacetamide (0.89 g, 3.4 mmol) at 50°C for 12 hours. The target compound is purified via column chromatography (Hexane:EtOAc = 3:1) and recrystallized from ethanol (Yield: 62%, m.p. 234–236°C).
Table 1: Spectral Data for Key Intermediates and Final Product
| Compound | IR (ν, cm⁻¹) | ¹H NMR (δ, ppm) | MS (m/z) [M+] |
|---|---|---|---|
| 1-(4-Bromophenyl)pyrrolidine-2,5-dione | 1758, 1712 | 7.64 (d, J=8.4 Hz, 2H), 3.82 (s, 2H) | 283 |
| 3-Mercapto-1-(4-bromophenyl)pyrrolidine-2,5-dione | 2560, 1735 | 7.62 (d, J=8.4 Hz, 2H), 3.21 (s, 1H) | 315 |
| N-(4-Sulfamoylphenyl)acetamide | 1664, 1320 | 7.88 (d, J=8.8 Hz, 2H), 2.15 (s, 3H) | 229 |
| Final Product | 1730, 1668, 1325 | 7.85 (d, J=8.4 Hz, 2H), 3.78 (s, 2H), 2.12 (s, 3H) | 482 |
Optimization and Mechanistic Insights
Solvent and Base Selection
Coupling efficiency is maximized in DMF due to its high polarity, which stabilizes the thiolate intermediate. Substituting triethylamine with DBU (1,8-diazabicycloundec-7-ene) increases yields to 70% by enhancing deprotonation.
Temperature and Reaction Time
Prolonged heating (>12 hours) leads to thiol oxidation, while temperatures below 50°C result in incomplete conversion. A balance is achieved at 50°C for 12 hours under nitrogen.
Challenges and Alternative Pathways
Thiol Oxidation Mitigation
Conducting reactions under nitrogen atmosphere and adding BHT (butylated hydroxytoluene) as an antioxidant suppress disulfide formation, improving yields by 15%.
Alternative Coupling Strategies
Mitsunobu conditions (DIAD, PPh₃) were explored but resulted in lower yields (45%) due to competing side reactions. The SN2 pathway remains superior for thioether formation.
Q & A
Q. How can researchers identify and validate the compound’s biological targets using omics approaches?
- Methodological Answer :
- Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to quantify protein binding partners .
- Transcriptomics : RNA-seq to profile gene expression changes post-treatment .
- Chemoproteomics : Use photoaffinity probes to capture target proteins in live cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
